

Application Notes and Protocols for 6-Iodopyridazin-3-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: **6-Iodopyridazin-3-amine**

Cat. No.: **B1310551**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **6-iodopyridazin-3-amine** as a versatile building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. This document outlines its application in the development of inhibitors for key kinase targets, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting compounds.

Introduction to 6-Iodopyridazin-3-amine in Drug Discovery

6-Iodopyridazin-3-amine is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The pyridazine nucleus is a privileged structure known for its ability to engage in hydrogen bonding and π -stacking interactions with biological targets. The presence of an amino group at the 3-position and a synthetically versatile iodine atom at the 6-position makes this molecule a valuable starting material for generating diverse compound libraries.

The amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases. The iodine atom serves as a convenient handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic

exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Application in Kinase Inhibitor Development

Derivatives of **6-iodopyridazin-3-amine** have shown significant potential as inhibitors of several important protein kinases implicated in cancer and inflammatory diseases. These include p38 MAP Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin-like Kinase 5 (ALK5).

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a crucial role in regulating inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The pyridazine scaffold has been explored for the development of potent p38 MAP kinase inhibitors.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The 6-substituted pyridazin-3-amine scaffold can be elaborated to target the ATP-binding site of VEGFR-2, leading to the development of anti-angiogenic agents.

ALK5 Inhibitors

Activin-like kinase 5 (ALK5), also known as TGF- β type I receptor (TGF β RI), is a serine/threonine kinase that plays a central role in the TGF- β signaling pathway. This pathway is involved in a wide range of cellular processes, and its dysregulation is associated with fibrosis and cancer. Pyridazinyl amino derivatives have been investigated as inhibitors of ALK5. [1][2]

Data Presentation: Biological Activity of 6-Substituted Pyridazin-3-amine Derivatives

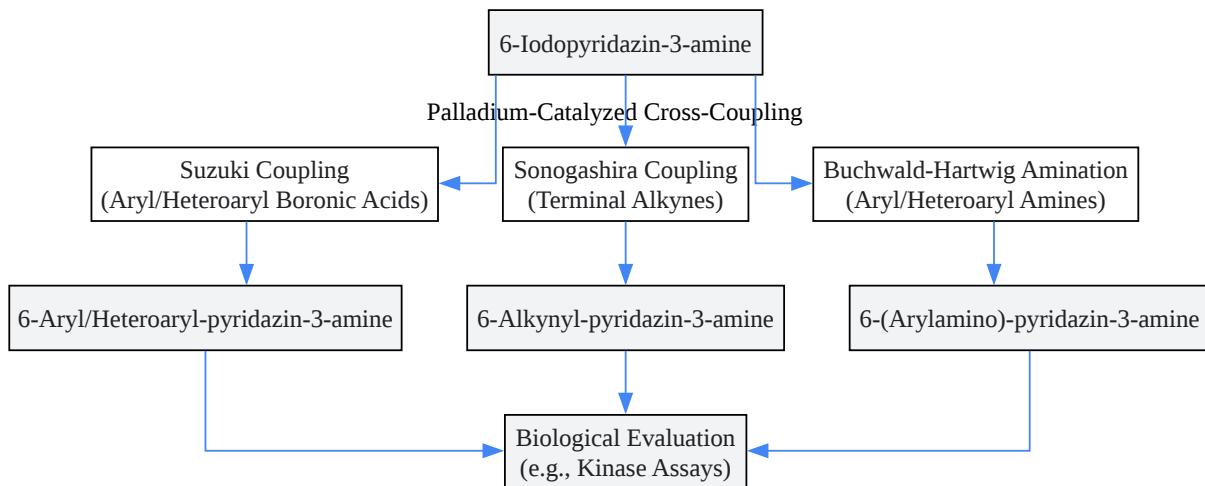
The following table summarizes the *in vitro* inhibitory activity of representative compounds synthesized from **6-iodopyridazin-3-amine** and its analogs against various protein kinases.

Compound ID	6-Substituent	Target Kinase	IC50 (nM)	Reference
ALK5-1	2-aminopyridine	ALK5	25	[3]
ALK5-2	3-aminopyridine	ALK5	>1000	[3]
p38-1	2-arylpyridazin-3-one derivative	p38 α	Potent (specific value not provided)	[4][5]
VEGFR-2-1	Nicotinamide-based derivative	VEGFR-2	60.83	[6]
VEGFR-2-2	Indole carboxamide derivative	VEGFR-2	Potent (specific value not provided)	[7]

Experimental Protocols

The iodine atom at the 6-position of **6-iodopyridazin-3-amine** provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.

General Workflow for Derivatization



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General synthetic workflow for derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazin-3-amine

This protocol describes a general method for the palladium-catalyzed coupling of **6-iodopyridazin-3-amine** with an arylboronic acid.

Materials:

- **6-Iodopyridazin-3-amine**
- Arylboronic acid (1.2 equivalents)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents)
- 2 M Sodium carbonate (Na_2CO_3) solution (2.0 equivalents)
- 1,4-Dioxane

- Water
- Nitrogen or Argon gas
- Standard laboratory glassware and purification equipment

Procedure:

- To a round-bottom flask, add **6-iodopyridazin-3-amine** (1.0 eq), the arylboronic acid (1.2 eq), and $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane and the 2 M Na_2CO_3 solution.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.

Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-pyridazin-3-amine

This protocol outlines the synthesis of 6-alkynyl-pyridazin-3-amines via a palladium/copper-catalyzed cross-coupling reaction.^[8]

Materials:

- **6-Iodopyridazin-3-amine**

- Terminal alkyne (2.0 equivalents)
- $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 equivalents)
- Copper(I) iodide (CuI) (0.05 equivalents)
- Triethylamine (TEA)
- Acetonitrile (CH_3CN)
- Nitrogen or Argon gas
- Standard laboratory glassware and purification equipment

Procedure:

- To a solution of **6-iodopyridazin-3-amine** (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.05 eq) in acetonitrile, add triethylamine and the terminal alkyne (2.0 eq).
- Stir the mixture at room temperature for 18 hours under an inert atmosphere.
- Filter the reaction mixture through a pad of celite and evaporate the filtrate under reduced pressure.
- Purify the crude material by silica gel column chromatography to afford the desired 6-alkynyl-pyridazin-3-amine.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-pyridazin-3-amine

This protocol provides a general method for the C-N bond formation between **6-iodopyridazin-3-amine** and an aryl amine.^[9]

Materials:

- **6-Iodopyridazin-3-amine**
- Aryl amine (1.2 equivalents)

- Pd₂(dba)₃ (0.02 equivalents)
- Xantphos (0.04 equivalents)
- Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas
- Standard laboratory glassware and purification equipment

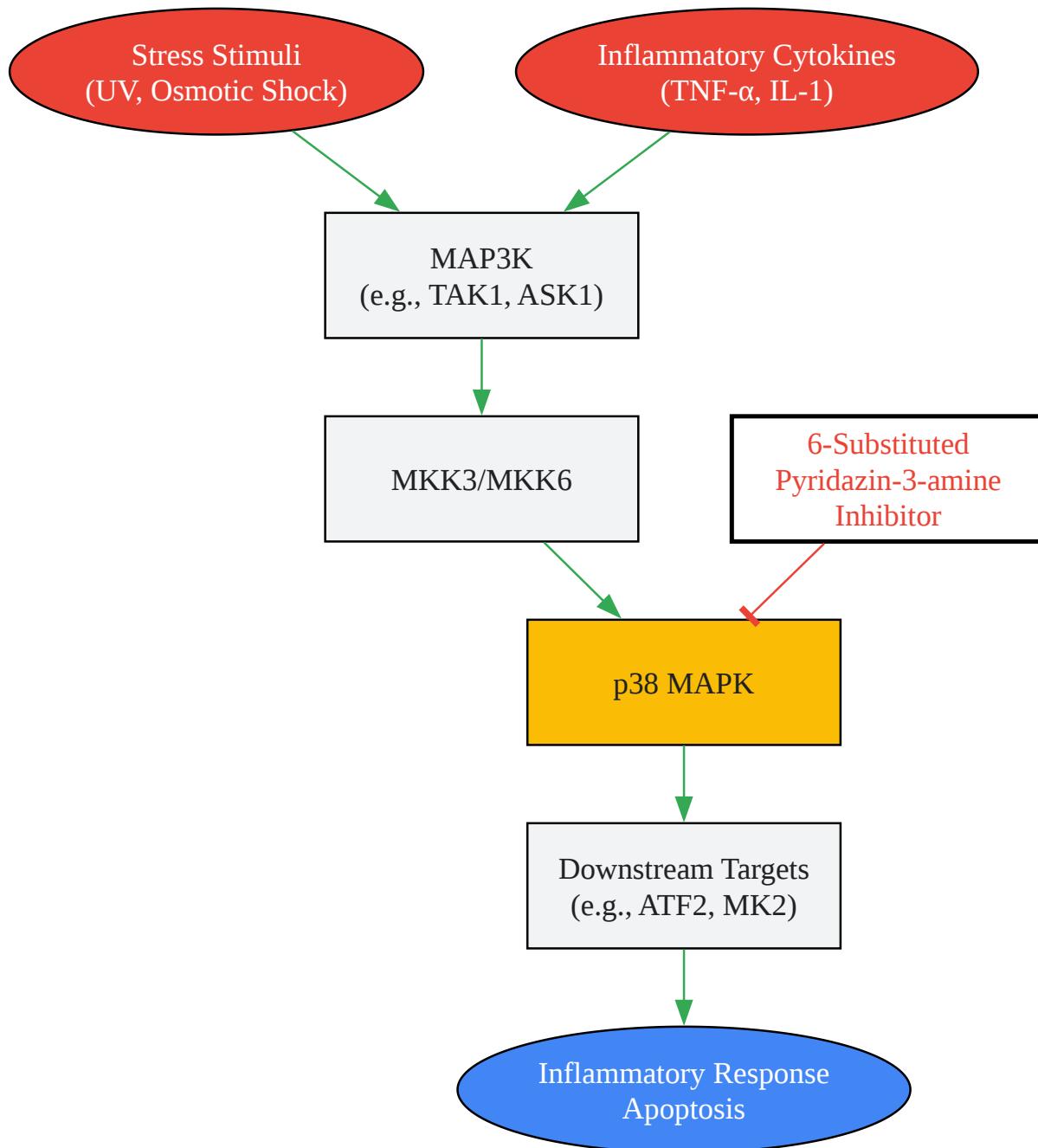
Procedure:

- In an oven-dried Schlenk tube, combine **6-iodopyridazin-3-amine** (1.0 eq), the aryl amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
- Evacuate and backfill the tube with an inert gas three times.
- Add anhydrous, degassed 1,4-dioxane via syringe.
- Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired 6-(aryl amino)-pyridazin-3-amine.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the **6-iodopyridazin-3-amine** scaffold.

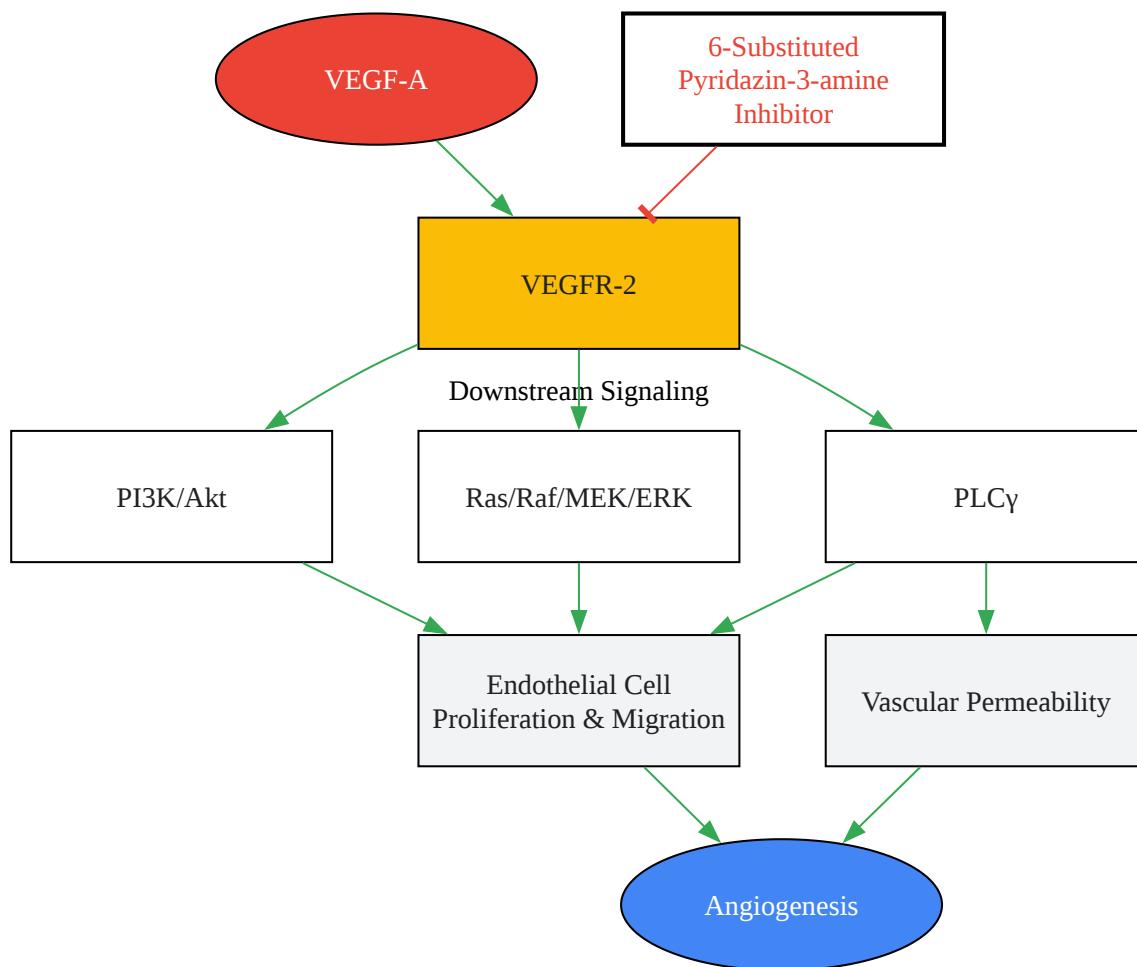
p38 MAP Kinase Signaling Pathway



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p38 MAP Kinase signaling pathway.

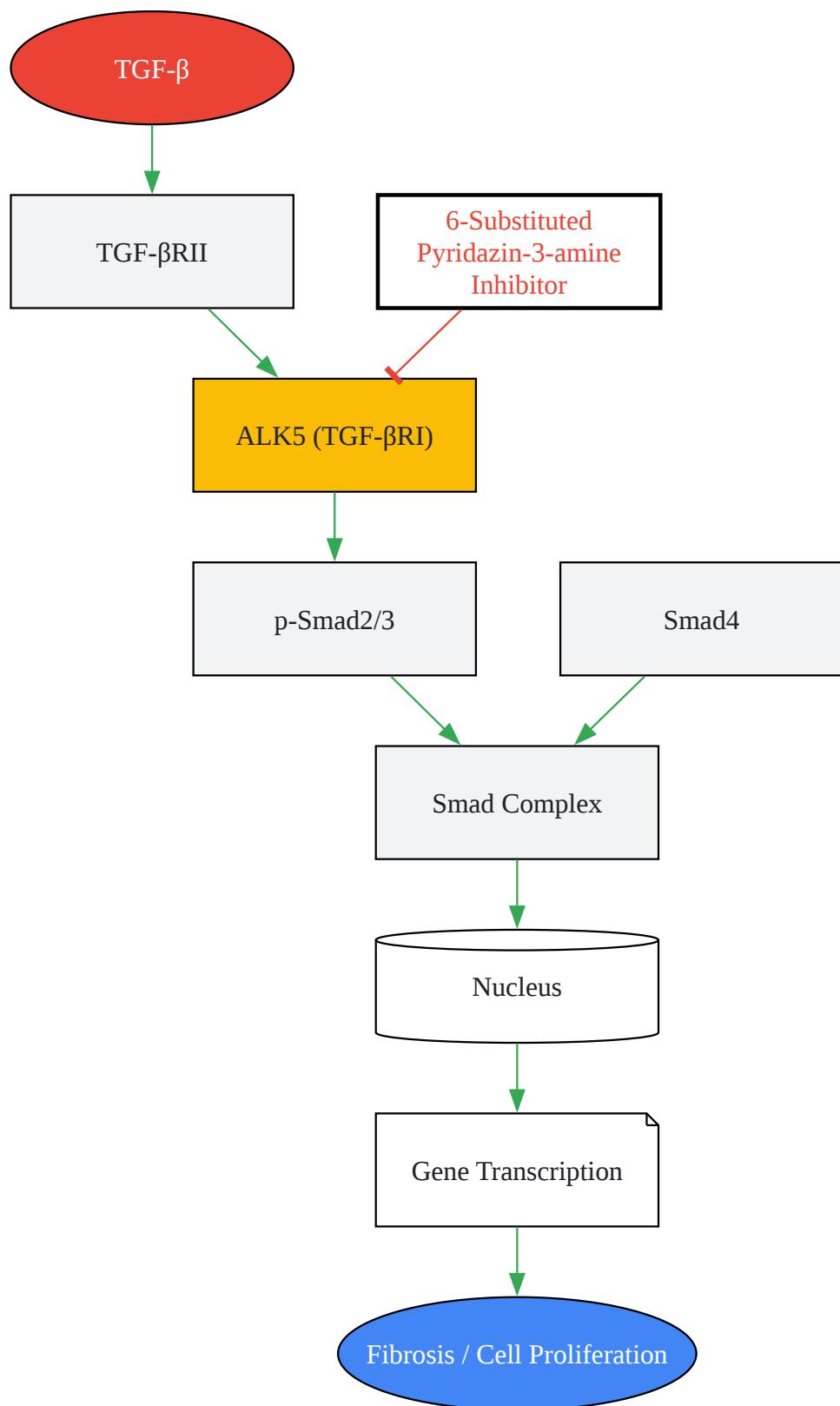
VEGFR-2 Signaling Pathway



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VEGFR-2 signaling pathway.

ALK5 (TGF- β RI) Signaling Pathway

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ALK5 (TGF-βRI) signaling pathway.

Conclusion

6-Iodopyridazin-3-amine is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its amenability to modification via robust and well-established cross-coupling reactions allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a foundational framework for the utilization of this important building block in medicinal chemistry and drug discovery programs.

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